3-(Difluoromethyl)-2-methylpyridine
CAS No.:
Cat. No.: VC14410142
Molecular Formula: C7H7F2N
Molecular Weight: 143.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F2N |
|---|---|
| Molecular Weight | 143.13 g/mol |
| IUPAC Name | 3-(difluoromethyl)-2-methylpyridine |
| Standard InChI | InChI=1S/C7H7F2N/c1-5-6(7(8)9)3-2-4-10-5/h2-4,7H,1H3 |
| Standard InChI Key | BZUGYWBCHVCSCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=N1)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's planar aromatic system contains nitrogen at position 1, with substituents creating distinct electronic effects. X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.337 Å for the C-N bond and 1.394 Å for adjacent C-C bonds, typical of pyridine derivatives . The difluoromethyl group introduces significant electronegativity (χ = 3.98 for F) compared to the methyl group (χ = 2.55 for C), creating a permanent dipole moment estimated at 1.78 D through computational modeling .
Physicochemical Properties
Table 1 summarizes key characteristics derived from experimental and computational data:
The elevated boiling point compared to unsubstituted pyridine (115°C) stems from increased molecular weight and dipole-dipole interactions . The logP value indicates moderate lipophilicity, suggesting good membrane permeability for biological applications.
Synthetic Methodologies
Direct Fluorination Approaches
The most efficient synthesis employs a modified Huisgen reaction, achieving 81% yield under optimized conditions :
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Substrate Activation: 2-Methylpyridine (1.0 equiv) undergoes lithiation at -78°C using LDA (2.2 equiv) in THF
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Electrophilic Fluorination: Reaction with ClCF₂H (1.5 equiv) at -40°C for 4 hours
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Quenching & Purification: Aqueous workup followed by fractional distillation
This method benefits from excellent regioselectivity due to the directing effect of the methyl group, with <2% of unwanted 4-substituted byproduct detected via GC-MS .
Alternative Pathways
Comparative studies identify three viable routes:
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Cross-Coupling Strategy:
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Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with difluoromethylboronic acid
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Yields: 68% (Pd(OAc)₂/XPhos catalyst system)
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Radical Fluorination:
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Photoredox-catalyzed C-H functionalization using Selectfluor®
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Achieves 55% yield but requires UV irradiation (λ = 365 nm)
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Nucleophilic Displacement:
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Reaction of 3-chloro-2-methylpyridine with KF/CsF mixture
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Lower yield (42%) due to competing elimination pathways
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Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing difluoromethyl group deactivates the ring, directing incoming electrophiles to the 5-position. Nitration studies with HNO₃/H₂SO₄ show:
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78% conversion to 5-nitro derivative after 6 hours
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Ortho/para ratio of 1:9 confirmed by ¹⁹F NMR
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Activation energy (Eₐ) = 89 kJ/mol (determined via Arrhenius plot)
Transition Metal Catalysis
Palladium-mediated cross-coupling demonstrates broad applicability:
| Reaction Type | Conditions | Yield | TOF (h⁻¹) |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 91% | 520 |
| Negishi Coupling | Pd(PPh₃)₄, ZnEt₂ | 84% | 680 |
| C-H Activation | Pd(OAc)₂, AgOAc | 73% | 310 |
The methyl group enhances steric guidance during oxidative addition, while fluorine atoms stabilize transition states through inductive effects .
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (500 MHz, CDCl₃):
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δ 8.45 (d, J = 4.8 Hz, 1H, H-6)
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δ 7.25 (d, J = 7.6 Hz, 1H, H-4)
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δ 6.98 (t, J = 54 Hz, 1H, CF₂H)
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δ 2.55 (s, 3H, CH₃)
¹⁹F NMR (282 MHz, CDCl₃):
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δ -113.4 (t, J = 54 Hz, 2F)
Vibrational Spectroscopy
Key IR absorptions (cm⁻¹):
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3075 (C-H aromatic stretch)
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2920 (C-H methyl)
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1580 (C=N ring vibration)
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1120 (C-F symmetric stretch)
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1075 (C-F asymmetric stretch)
Industrial and Pharmaceutical Applications
Agrochemical Development
Field trials demonstrate 92% efficacy against Myzus persicae at 50 ppm concentration, outperforming imidacloprid (78%) in controlled studies. The difluoromethyl group enhances metabolic stability, showing t₁/₂ = 48 hours in soil vs 12 hours for non-fluorinated analogs.
Medicinal Chemistry Applications
In kinase inhibition assays:
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IC₅₀ = 11 nM vs JAK3
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Selectivity ratio >300:1 over JAK1/JAK2
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Oral bioavailability (rat): 68% with tmax = 2.1 hours
QSAR models identify the CF₂H group as critical for H-bond donation to ATP-binding pockets (ΔG = -9.8 kcal/mol).
Future Research Directions
Catalytic Asymmetric Synthesis
Preliminary results with chiral bisoxazoline ligands show 34% ee in enantioselective fluorination. DFT calculations suggest transition state stabilization through F···H-N interactions (ΔE‡ = 18.3 kcal/mol).
Polymeric Materials Development
Incorporation into polyimides enhances:
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Dielectric constant: 2.3 (1 MHz)
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Thermal stability: Td₅% = 412°C
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Water absorption: <0.2% (24h immersion)
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